8-Chloroimidazo[1,2-a]pyrazine 8-Chloroimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 69214-33-1
VCID: VC2509176
InChI: InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
SMILES: C1=CN2C=CN=C(C2=N1)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

8-Chloroimidazo[1,2-a]pyrazine

CAS No.: 69214-33-1

Cat. No.: VC2509176

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

8-Chloroimidazo[1,2-a]pyrazine - 69214-33-1

Specification

CAS No. 69214-33-1
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 8-chloroimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Standard InChI Key PREWHWRWNMLCNH-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C(C2=N1)Cl
Canonical SMILES C1=CN2C=CN=C(C2=N1)Cl

Introduction

Chemical Identity and Structure

Basic Information

8-Chloroimidazo[1,2-a]pyrazine is a chlorinated heterocyclic compound with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It is registered in chemical databases with PubChem CID 10261286 and identified by several synonyms including its CAS number 69214-33-1 . The compound consists of fused imidazole and pyrazine rings with a chlorine atom at position 8.

Structural Characteristics

The compound's structure features a bicyclic system composed of a 5-membered imidazole ring fused with a 6-membered pyrazine ring. This imidazo[1,2-a]pyrazine core forms a planar, aromatic system with the chlorine substituent at position 8. This structural arrangement contributes to its chemical reactivity and potential biological interactions.

Table 1: Chemical Identity Parameters of 8-Chloroimidazo[1,2-a]pyrazine

ParameterValue
Chemical Name8-Chloroimidazo[1,2-a]pyrazine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
CAS Number69214-33-1
PubChem CID10261286
InChIKeyPREWHWRWNMLCNH-UHFFFAOYSA-N

Chemical Identifiers

The compound is uniquely identified by several chemical descriptors. Its InChI notation is InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H, and its SMILES representation is C1=CN2C=CN=C(C2=N1)Cl . These identifiers are essential for database searches and computational chemistry applications, enabling researchers to accurately identify and study this compound.

Physical and Chemical Properties

Physical Characteristics

As a heterocyclic compound, 8-Chloroimidazo[1,2-a]pyrazine typically exists as a crystalline solid under standard conditions. While the search results don't provide specific details on its melting point, boiling point, or solubility parameters, these properties are important considerations for laboratory handling and formulation development.

Chemical Reactivity

The reactivity of 8-Chloroimidazo[1,2-a]pyrazine is largely determined by its heterocyclic structure and the presence of the chlorine substituent. The chlorine atom at position 8 serves as a potential site for nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of various derivatives with different substituents at this position.

Synthesis and Preparation

Chemical Modifications

The chlorine atom at position 8 provides a reactive site for further derivatization. Nucleophilic substitution reactions can be employed to replace the chlorine with various other functional groups, such as amino groups, which have been explored for their biological activities . This versatility makes 8-Chloroimidazo[1,2-a]pyrazine a valuable synthetic intermediate.

Biological Activity and Applications

Structure-Activity Relationships

Studies on related imidazo[1,2-a]pyrazine derivatives have demonstrated that substitutions at positions 2 and 3, in addition to modifications at position 8, can significantly influence their biological activities . This indicates that 8-Chloroimidazo[1,2-a]pyrazine could serve as a scaffold for developing a range of bioactive compounds with varied pharmacological profiles.

Table 2: Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Compound TypeTarget/ActivityPotential Application
8-Amino imidazo[1,2-a]pyrazinesVirB11 ATPase HP0525 inhibitionAntibacterial agents
2- and 3-Aryl substituted imidazo[1,2-a]pyrazinesBacterial type IV secretion system inhibitionAnti-infective therapy

Structural Analogs and Derivatives

Halogenated Derivatives

Several halogenated derivatives of imidazo[1,2-a]pyrazine have been synthesized and studied, including 3-bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 143591-61-1) . This compound, with a molecular formula of C6H3BrClN3 and molecular weight of 232.47 g/mol, represents a dihalogenated variant with potentially different chemical and biological properties.

Amino Derivatives

The 8-amino imidazo[1,2-a]pyrazine derivatives have been specifically developed as inhibitors of bacterial type IV secretion systems . These compounds represent important modifications of the 8-chloro precursor, with the chlorine typically serving as a leaving group in nucleophilic substitution reactions to introduce the amino functionality.

Table 3: Structural Analogs of 8-Chloroimidazo[1,2-a]pyrazine

CompoundMolecular FormulaMolecular WeightCAS Number
8-Chloroimidazo[1,2-a]pyrazineC6H4ClN3153.57 g/mol69214-33-1
3-Bromo-8-chloroimidazo[1,2-a]pyrazineC6H3BrClN3232.47 g/mol143591-61-1

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient and scalable synthetic routes for 8-Chloroimidazo[1,2-a]pyrazine and its derivatives. This could include exploring green chemistry approaches, continuous flow synthesis, or catalytic methods to improve yields and reduce environmental impact.

Expanded Biological Evaluation

Given the promising antibacterial potential of related compounds, more comprehensive screening of 8-Chloroimidazo[1,2-a]pyrazine and its derivatives against various bacterial strains could reveal new applications. Additionally, investigation of other biological activities, such as antifungal, antiviral, or anticancer properties, might uncover additional therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator